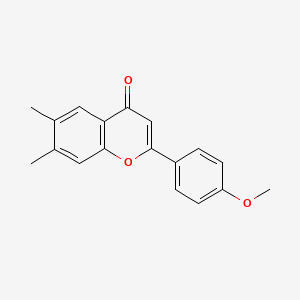

2-(4-Methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

80972-97-0 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-6,7-dimethylchromen-4-one |

InChI |

InChI=1S/C18H16O3/c1-11-8-15-16(19)10-17(21-18(15)9-12(11)2)13-4-6-14(20-3)7-5-13/h4-10H,1-3H3 |

InChI Key |

AIHAGXATMUIUKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one typically involves the condensation of 4-methoxybenzaldehyde with 6,7-dimethyl-4H-chromen-4-one under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

Oxidation of chromones typically targets the chromen-4-one ring. For this compound, oxidation may convert the ketone group at position 4 into a quinone structure. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions. The methoxyphenyl group and methyl substituents may stabilize reactive intermediates, influencing the reaction pathway .

Reduction Reactions

Reduction of chromones often yields dihydro derivatives by targeting the carbonyl group. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reagents for such transformations. The resulting dihydrochromen-4-one derivatives may exhibit altered biological activity due to changes in ring strain and electron distribution .

Electrophilic Substitution Reactions

The electron-rich aromatic rings of chromones facilitate electrophilic substitution. The methoxyphenyl group (an electron-donating substituent) and methyl groups may direct electrophiles to specific positions. For example:

-

Halogenation : Chlorine or bromine may substitute at positions activated by the methoxyphenyl group.

-

Nitration : Nitration could occur at positions ortho/para to the methoxyphenyl group.

Reagents such as thionyl chloride (SOCl₂) or nitrating agents (HNO₃/H₂SO₄) are commonly employed .

Other Reactions

-

Conjugate Addition : The α,β-unsaturated ketone system may undergo nucleophilic additions.

-

Methylation : Hydroxyl groups (if present) could be methylated using methylating agents like dimethyl sulfate.

Reaction Data Table

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Oxidation | KMnO₄, acidic/basic conditions | Quinone derivatives |

| Reduction | NaBH₄ or LiAlH₄ | Dihydrochromen-4-one |

| Halogenation | SOCl₂, Cl₂ | Substituted chromones |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivatives |

Mechanistic Insights

The methoxyphenyl group stabilizes the chromone ring through resonance and inductive effects, potentially enhancing electrophilic substitution reactivity. The methyl groups at positions 6 and 7 may sterically hinder substitution at adjacent sites, directing reactions to less hindered positions .

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that derivatives of 4H-1-benzopyran-4-one, including 2-(4-methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one, possess significant anti-inflammatory effects. A patent (US4900727A) highlights the immunomodulating actions of these compounds, suggesting their potential use in treating inflammatory conditions and autoimmune diseases . The anti-inflammatory mechanisms may involve inhibition of pro-inflammatory cytokines and modulation of immune responses.

Antioxidant Activity

The antioxidant properties of benzopyran derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. Studies indicate that the presence of methoxy groups enhances the electron-donating ability of these compounds, thereby improving their antioxidant capacity .

Anticancer Potential

Benzopyran derivatives have been investigated for their anticancer properties. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, research on related benzopyran compounds indicates that they can act as nonsteroidal antiestrogens, potentially useful in breast cancer therapy by blocking estrogen receptors . The specific mechanism involves interference with estrogen-mediated signaling pathways.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role. The compound's ability to modulate neuroinflammation and protect neuronal cells from apoptosis presents a promising avenue for therapeutic exploration .

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively, leading to the development of various derivatives with enhanced biological activities. For example, modifications to the benzopyran structure can yield compounds with improved potency against specific targets or reduced side effects .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 2-(4-Methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one and analogous compounds:

Key Observations :

- Substituent Effects : The methyl groups at positions 6 and 7 in the target compound reduce polarity compared to hydroxylated analogs (e.g., Hispidulin), likely enhancing lipophilicity and membrane permeability .

- Bioactivity : Hydroxyl groups (as in Hispidulin and Salvigenin) are critical for hydrogen bonding with biological targets, whereas methyl groups may prioritize metabolic stability over direct receptor interactions .

Pharmacological Potential

- Target Compound : The dimethyl groups may favor pharmacokinetic properties (e.g., prolonged half-life) but reduce antioxidant capacity compared to Salvigenin or Hispidulin, which have hydroxyl groups for radical scavenging .

- Structural-Activity Relationships (SAR) : Methoxy groups enhance metabolic resistance, while hydroxyl groups improve target binding but increase susceptibility to glucuronidation .

Biological Activity

2-(4-Methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one, also known as a flavonoid derivative, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for evaluating its potential applications in medicine and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C17H14O5

- Molecular Weight : 298.2901 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 5128-44-9

The compound features a benzopyran core structure with methoxy and methyl substitutions that influence its biological properties.

1. Antioxidant Activity

Research indicates that flavonoids, including this compound, exhibit significant antioxidant properties. Antioxidants are vital in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Studies have shown that derivatives of benzopyran compounds can enhance cellular antioxidant defenses.

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against various pathogens. A study highlighted the antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the methoxy group enhances the lipophilicity of the molecule, which is crucial for its antimicrobial efficacy .

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Significant antibacterial activity |

| Escherichia coli | Moderate antibacterial activity |

3. Anticancer Potential

Flavonoids are recognized for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies showed that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

4. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been substantiated through various assays. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory diseases .

Study on Uterotrophic Activity

A significant study evaluated the uterotrophic and antiuterotrophic activities of various benzopyran derivatives, including this compound. The compound exhibited a uterotrophic activity of approximately 31% compared to estradiol, indicating its potential role as a modulator of estrogenic activity .

Synthesis and Evaluation of Novel Derivatives

Further research synthesized novel derivatives of benzopyran compounds to assess their biological activities. The findings revealed that modifications at specific positions on the benzopyran ring could enhance or diminish biological activities, emphasizing the importance of structural variations in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.